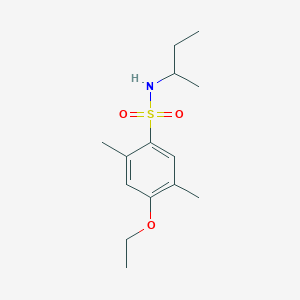
2,4-dichloro-5-methyl-N-propylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-5-methyl-N-propylbenzenesulfonamide, also known as DCMPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamides, which are widely used in medicinal chemistry due to their ability to inhibit bacterial growth. In
Aplicaciones Científicas De Investigación
2,4-dichloro-5-methyl-N-propylbenzenesulfonamide has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is its use as a tool for studying ion channels in the nervous system. This compound has been shown to selectively block the activity of certain ion channels, such as the TRPC6 channel, which is involved in the regulation of calcium ions in neurons. This makes this compound a valuable tool for studying the role of ion channels in neuronal signaling and synaptic plasticity.
Another area of research where this compound has shown potential is in the study of cancer cells. This compound has been shown to inhibit the growth of certain cancer cell lines, such as breast cancer and leukemia cells, by inducing cell cycle arrest and apoptosis. This makes this compound a potential candidate for the development of novel anticancer drugs.
Mecanismo De Acción
The mechanism of action of 2,4-dichloro-5-methyl-N-propylbenzenesulfonamide involves its ability to selectively block the activity of ion channels in cells. Specifically, this compound has been shown to block the activity of the TRPC6 channel, which is involved in the regulation of calcium ions in neurons. This leads to a decrease in intracellular calcium levels, which can affect various cellular processes, including synaptic transmission and neuronal plasticity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific ion channels that it targets. In neurons, this compound has been shown to affect synaptic transmission and plasticity by modulating calcium ion levels. In cancer cells, this compound induces cell cycle arrest and apoptosis by targeting specific signaling pathways that are involved in cell proliferation and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,4-dichloro-5-methyl-N-propylbenzenesulfonamide in lab experiments is its selectivity for certain ion channels. This makes it a valuable tool for studying the role of ion channels in various cellular processes. However, the use of this compound in lab experiments is limited by its potential toxicity and off-target effects. Careful dose-response studies and toxicity assays are necessary to ensure that this compound is used safely and effectively in lab experiments.
Direcciones Futuras
There are several future directions for research on 2,4-dichloro-5-methyl-N-propylbenzenesulfonamide. One area of research is the development of novel derivatives of this compound that have improved selectivity and potency for specific ion channels. Another area of research is the investigation of the potential therapeutic applications of this compound in various diseases, such as cancer and neurological disorders. Finally, the use of this compound in combination with other drugs or therapies could be explored to enhance their efficacy and reduce side effects.
Métodos De Síntesis
The synthesis of 2,4-dichloro-5-methyl-N-propylbenzenesulfonamide involves the reaction between 2,4-dichloro-5-methylbenzenesulfonyl chloride and n-propylamine. The reaction is carried out in an organic solvent, such as dichloromethane or chloroform, and requires the use of a base, such as triethylamine or sodium hydroxide, to neutralize the hydrogen chloride that is produced during the reaction. The final product is obtained by filtration and purification using chromatography techniques.
Propiedades
Fórmula molecular |
C10H13Cl2NO2S |
|---|---|
Peso molecular |
282.19 g/mol |
Nombre IUPAC |
2,4-dichloro-5-methyl-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C10H13Cl2NO2S/c1-3-4-13-16(14,15)10-5-7(2)8(11)6-9(10)12/h5-6,13H,3-4H2,1-2H3 |
Clave InChI |
FSFMTHXIRIAQML-UHFFFAOYSA-N |
SMILES |
CCCNS(=O)(=O)C1=C(C=C(C(=C1)C)Cl)Cl |
SMILES canónico |
CCCNS(=O)(=O)C1=C(C=C(C(=C1)C)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[1,1'-biphenyl]-2-yl-3-fluorobenzamide](/img/structure/B272867.png)








